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Compound of Interest

Compound Name: Ac-DEVDD-TPP

Cat. No.: B15610493 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Ac-DEVDD-TPP is a novel, cell-permeable, mitochondria-targeted fluorescent probe designed

for the sensitive and specific detection of caspase-3 activity during apoptosis. This probe

ingeniously combines three key functional components:

Ac-DEVDD: An acetylated peptide sequence (Asp-Glu-Val-Asp-Asp) that is a highly specific

substrate for caspase-3, a key executioner enzyme in the apoptotic cascade.

A Fluorophore: A reporter molecule that remains in a non-fluorescent or quenched state until

the DEVDD sequence is cleaved. Upon cleavage by active caspase-3, the fluorophore is

released and exhibits a strong fluorescent signal. Based on common constructs for similar

probes, this is often a rhodamine-based dye.

Triphenylphosphonium (TPP): A lipophilic cation that actively targets the probe to the

mitochondrial matrix, leveraging the mitochondrial membrane potential. This allows for the

specific monitoring of caspase-3 activity within the context of mitochondrial involvement in

apoptosis.

The targeted nature of Ac-DEVDD-TPP makes it an invaluable tool for studying the spatio-

temporal dynamics of caspase-3 activation at the subcellular level, particularly in investigating
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the role of mitochondria in programmed cell death. Its application in confocal microscopy

enables high-resolution imaging and quantification of apoptosis in live or fixed cells.

Mechanism of Action
In healthy, non-apoptotic cells, the Ac-DEVDD-TPP probe accumulates in the mitochondria due

to the TPP moiety. The fluorophore remains non-fluorescent as it is sterically hindered or

quenched by the intact peptide sequence. During apoptosis, initiator caspases (like caspase-9,

often activated via the mitochondrial pathway) cleave and activate executioner caspases,

including caspase-3. Activated caspase-3 in the vicinity of the mitochondria recognizes and

cleaves the DEVDD sequence of the probe. This cleavage event liberates the fluorophore,

leading to a significant increase in fluorescence intensity, which can be visualized and

quantified using confocal microscopy.

Signaling Pathway and Experimental Workflow
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Signaling Pathway of Apoptosis and Ac-DEVDD-TPP Action
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Caption: Apoptosis signaling and probe activation.
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Experimental Workflow for Ac-DEVDD-TPP in Confocal Microscopy
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Caption: Ac-DEVDD-TPP experimental workflow.
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Experimental Protocols
Materials and Reagents

Ac-DEVDD-TPP probe (stock solution typically 1-10 mM in DMSO)

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

and antibiotics

Phosphate-buffered saline (PBS), pH 7.4

Apoptosis inducer (e.g., staurosporine, etoposide, TRAIL)

Hoechst 33342 or DAPI for nuclear counterstaining (optional)

MitoTracker™ Red CMXRos for mitochondrial co-localization (optional)

Confocal laser scanning microscope with appropriate filter sets (e.g., for Rhodamine 110,

excitation/emission ~496/520 nm)

35 mm glass-bottom dishes or chamber slides suitable for confocal microscopy

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol for Live-Cell Imaging of Caspase-3 Activity
Cell Seeding:

Seed cells on 35 mm glass-bottom dishes or chamber slides at a density that will result in

50-70% confluency at the time of imaging.

Allow cells to adhere and grow for 24-48 hours in a CO2 incubator at 37°C.

Induction of Apoptosis:

Treat cells with an appropriate apoptosis-inducing agent at a predetermined concentration

and for a specific duration. For example, treat with 1 µM staurosporine for 3-6 hours.

Include a vehicle-treated control group (e.g., DMSO).
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Probe Incubation:

Prepare a working solution of Ac-DEVDD-TPP in pre-warmed cell culture medium. The

optimal concentration should be determined empirically but typically ranges from 1-10 µM.

Remove the medium containing the apoptosis inducer and wash the cells once with pre-

warmed PBS.

Add the Ac-DEVDD-TPP working solution to the cells and incubate for 30-60 minutes at

37°C, protected from light.

Washing and Counterstaining (Optional):

Remove the probe-containing medium and wash the cells twice with pre-warmed PBS or

live-cell imaging solution.

If nuclear counterstaining is desired, incubate the cells with Hoechst 33342 (e.g., 1 µg/mL)

in pre-warmed medium for 10-15 minutes.

For mitochondrial co-localization, cells can be co-incubated with a mitochondrial marker

like MitoTracker™ Red CMXRos during the last 15-30 minutes of the Ac-DEVDD-TPP
incubation.

After counterstaining, wash the cells twice with pre-warmed imaging medium.

Confocal Microscopy and Image Acquisition:

Place the dish or slide on the stage of the confocal microscope.

Use a 488 nm or 496 nm laser line for excitation of the cleaved fluorophore (assuming a

rhodamine-based dye) and collect the emission between 510-550 nm.

If using Hoechst 33342, excite with a 405 nm laser and collect emission between 430-480

nm.

If using MitoTracker™ Red CMXRos, excite with a 561 nm laser and collect emission

between 570-620 nm.
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Acquire images using a 40x or 63x oil immersion objective.

Ensure that the imaging parameters (laser power, gain, pinhole size) are kept consistent

across all samples (control and treated) to allow for quantitative comparison.

Data Analysis
Qualitative Analysis: Observe the localization and intensity of the fluorescence signal. In

apoptotic cells, a bright green fluorescence should be observed, co-localizing with

mitochondria.

Quantitative Analysis: Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify

the fluorescence intensity.

Define regions of interest (ROIs) around individual cells or mitochondrial networks.

Measure the mean fluorescence intensity within the ROIs.

Calculate the fold-change in fluorescence intensity between apoptotic and control cells.

Data Presentation
The following table represents typical quantitative data that can be obtained from an

experiment using Ac-DEVDD-TPP.

Treatment Group
Mean Fluorescence
Intensity (Arbitrary
Units)

Standard Deviation
Fold Change vs.
Control

Control (Vehicle) 150.8 25.3 1.0

Staurosporine (1 µM) 875.4 112.7 5.8

Etoposide (50 µM) 652.1 89.5 4.3
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Issue Possible Cause Solution

High background fluorescence

in control cells

Probe concentration is too

high; Incomplete washing; Cell

autofluorescence.

Titrate the probe concentration

to find the optimal signal-to-

noise ratio; Increase the

number and duration of

washing steps; Acquire an

image of unstained cells to

determine the level of

autofluorescence and adjust

imaging settings accordingly.

Weak or no signal in apoptotic

cells

Probe concentration is too low;

Insufficient incubation time;

Apoptosis was not successfully

induced; Caspase-3 is not

activated in the chosen cell

line/condition.

Increase the probe

concentration or incubation

time; Confirm apoptosis

induction using an alternative

method (e.g., Annexin V

staining); Ensure the apoptotic

pathway in your model

involves caspase-3 activation.

Phototoxicity or

photobleaching

Excessive laser power;

Prolonged exposure time.

Reduce laser power to the

minimum necessary for a good

signal; Decrease the image

acquisition time or use time-

lapse imaging with longer

intervals.

Conclusion
Ac-DEVDD-TPP is a powerful and highly specific tool for the real-time visualization and

quantification of mitochondrial caspase-3 activity in apoptotic cells. The detailed protocols and

guidelines provided in these application notes will enable researchers to effectively utilize this

probe in their confocal microscopy studies to gain deeper insights into the mechanisms of

programmed cell death, with significant applications in basic research and drug discovery.
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[https://www.benchchem.com/product/b15610493#how-to-use-ac-devdd-tpp-in-confocal-
microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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